2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloroacetyl group and a carboxylic acid group attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the acylation of tetrahydroisoquinoline derivatives. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include amides, esters, thioesters, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound’s unique structure makes it a valuable building block for the development of novel materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: Similar in structure but lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their functional groups and reactivity.
Indole Derivatives: These compounds have a similar heterocyclic core but differ in their substitution patterns and biological activities.
Uniqueness
2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the tetrahydroisoquinoline core. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different fields of research .
Properties
IUPAC Name |
2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-6-11(15)14-7-9-4-2-1-3-8(9)5-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRMJIHFUUWHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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